
(5-Phenyltriazolidin-4-yl)methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(5-苯基三氮杂环丁烷-4-基)甲醇是一种属于三氮杂环丁烷类别的化学化合物。这些化合物以含有三个氮原子和两个碳原子的五元环为特征。
准备方法
合成路线和反应条件
(5-苯基三氮杂环丁烷-4-基)甲醇的合成通常涉及苯肼与甲醛和适当的胺反应。反应条件可能包括:
温度: 中等温度(例如,50-100°C)
溶剂: 常见的溶剂,如乙醇或甲醇
催化剂: 酸性或碱性催化剂以促进反应
工业生产方法
工业生产方法可能涉及类似的合成路线,但规模更大。优化反应条件,如温度、压力和溶剂选择,对于高效生产至关重要。
化学反应分析
反应类型
(5-苯基三氮杂环丁烷-4-基)甲醇可以进行各种化学反应,包括:
氧化: 转化为相应的酮或醛
还原: 形成胺或醇
取代: 用其他取代基取代官能团
常用试剂和条件
氧化剂: 高锰酸钾、三氧化铬
还原剂: 硼氢化钠、氢化铝锂
取代试剂: 卤素、烷基化试剂
主要产物
从这些反应中形成的主要产物取决于所使用的具体试剂和条件。例如,氧化可能生成苯基三氮杂环丁烷酮,而还原可能生成苯基三氮杂环丁烷。
科学研究应用
化学: 作为有机合成的中间体
生物学: 在生化测定中潜在的用途
医药: 作为药物的调查
工业: 用于生产特种化学品
作用机制
(5-苯基三氮杂环丁烷-4-基)甲醇的作用机制涉及它与特定分子靶标的相互作用。这些靶标可能包括酶、受体或其他蛋白质。所涉及的途径可能因应用和具体的生物系统而异。
相似化合物的比较
类似化合物
- (5-苯基三氮杂环丁烷-4-基)乙醇
- (5-苯基三氮杂环丁烷-4-基)胺
- (5-苯基三氮杂环丁烷-4-基)酮
独特性
(5-苯基三氮杂环丁烷-4-基)甲醇的独特性在于其特殊的结构,包括连接在三氮杂环丁烷环上的羟基。
属性
分子式 |
C9H13N3O |
|---|---|
分子量 |
179.22 g/mol |
IUPAC 名称 |
(5-phenyltriazolidin-4-yl)methanol |
InChI |
InChI=1S/C9H13N3O/c13-6-8-9(11-12-10-8)7-4-2-1-3-5-7/h1-5,8-13H,6H2 |
InChI 键 |
LOBMIFAIBFLQFG-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C2C(NNN2)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[[[(2R,3S,4R,5R)-3,4-dihydroxy-5-[(4Z)-2-oxo-4-(3-phenylpropoxyimino)-1,3-diazinan-1-yl]oxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate;triethylazanium](/img/structure/B12353647.png)
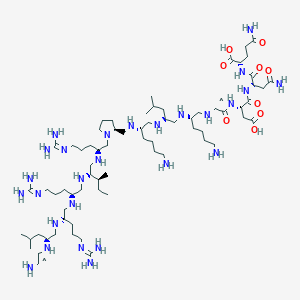
![7-bromo-8aH-pyrido[2,3-b]pyrazin-3-one](/img/structure/B12353661.png)
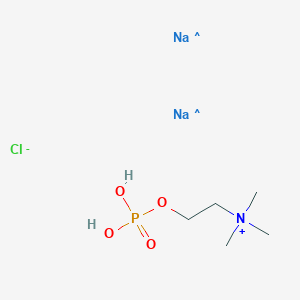

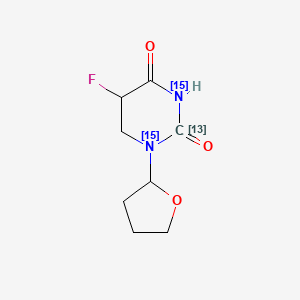

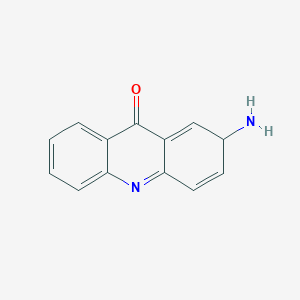
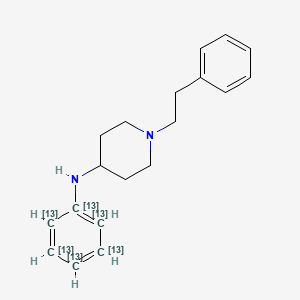
![(Z)-but-2-enedioic acid;5-[(1R)-2-[(5,6-diethyl-2,3-dihydro-1H-inden-2-yl)amino]-1-hydroxyethyl]-8-hydroxy-4aH-quinolin-2-one](/img/structure/B12353702.png)
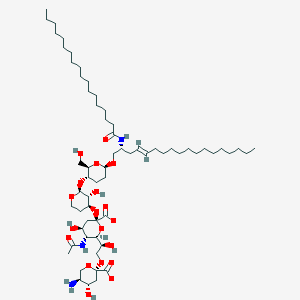
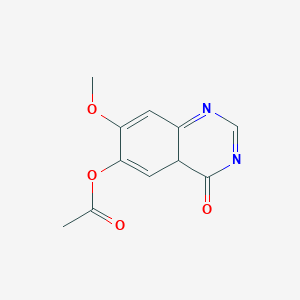
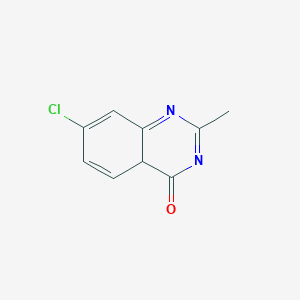
![4-[(1,3-Dimethyl-2,6-dioxopurin-3-ium-8-yl)methylamino]benzoic acid](/img/structure/B12353733.png)
